![molecular formula C20H33N5O B12597601 N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea CAS No. 648896-05-3](/img/structure/B12597601.png)
N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}urea is a complex organic compound that features a unique structure combining pyridine and bipiperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}urea typically involves multiple steps. One common method includes the reaction of 4,4’-bipiperidine with pyridine-2-carbaldehyde, followed by the addition of N,N-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-N’-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine
- Doxylamine Succinate
- Ethanamine, N,N-dimethyl-
Uniqueness
N,N-Dimethyl-N’-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}urea is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
648896-05-3 |
|---|---|
Molecular Formula |
C20H33N5O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethyl]urea |
InChI |
InChI=1S/C20H33N5O/c1-23(2)20(26)22-11-16-24-12-6-17(7-13-24)18-8-14-25(15-9-18)19-5-3-4-10-21-19/h3-5,10,17-18H,6-9,11-16H2,1-2H3,(H,22,26) |
InChI Key |
AQUQBUDAPCJXGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCN1CCC(CC1)C2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
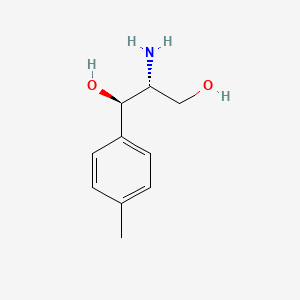

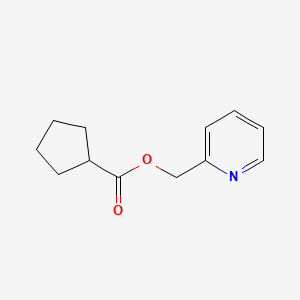
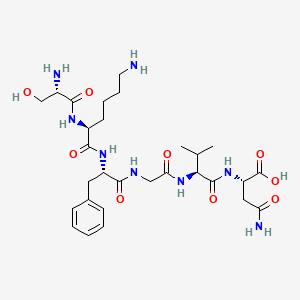
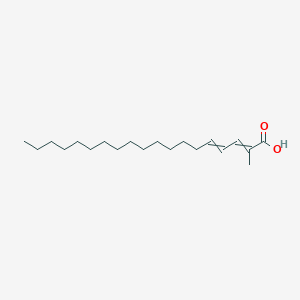
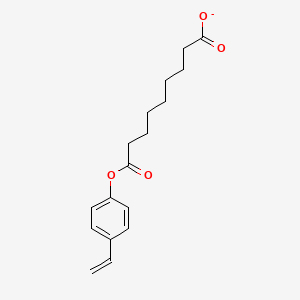
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
